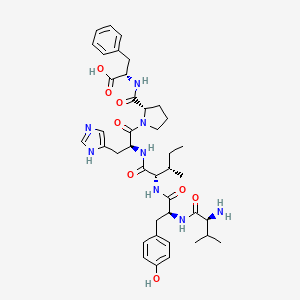
1678414-71-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 1678414-71-5 is known as 5-FAM-Amylin (human) trifluoroacetate salt. This compound is a functional peptide that is used in various scientific research applications. It is a derivative of human amylin, a peptide hormone co-secreted with insulin by pancreatic beta cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-Amylin (human) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection agents like trifluoroacetic acid.
Industrial Production Methods
Industrial production of 5-FAM-Amylin (human) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The final product is purified using high-performance liquid chromatography and lyophilized to obtain a stable powder form.
Análisis De Reacciones Químicas
Types of Reactions
5-FAM-Amylin (human) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized to form cystine.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous buffers.
Substitution: Use of protected amino acids and coupling reagents in solid-phase peptide synthesis.
Major Products Formed
Oxidation: Formation of cystine bridges.
Reduction: Formation of free thiol groups.
Substitution: Formation of peptide analogs with modified sequences.
Aplicaciones Científicas De Investigación
5-FAM-Amylin (human) is widely used in scientific research, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of amylin in glucose metabolism and its interaction with insulin.
Medicine: Exploring potential therapeutic applications for diabetes and other metabolic disorders.
Industry: Developing diagnostic tools and assays for detecting amylin levels in biological samples.
Mecanismo De Acción
The mechanism of action of 5-FAM-Amylin (human) involves its interaction with amylin receptors in the body. Amylin receptors are G-protein-coupled receptors that mediate the effects of amylin on glucose metabolism. The binding of 5-FAM-Amylin (human) to these receptors activates intracellular signaling pathways that regulate insulin secretion, glucose uptake, and appetite control.
Comparación Con Compuestos Similares
Similar Compounds
Human Amylin: The natural peptide hormone co-secreted with insulin.
Pramlintide: A synthetic analog of human amylin used as a therapeutic agent for diabetes.
Rat Amylin: A homologous peptide found in rodents with similar biological functions.
Uniqueness
5-FAM-Amylin (human) is unique due to its fluorescent label (5-FAM), which allows for easy detection and quantification in various assays. This makes it a valuable tool for studying amylin’s biological functions and interactions in a research setting.
Propiedades
Número CAS |
1678414-71-5 |
|---|---|
Fórmula molecular |
C₁₈₆H₂₇₁N₅₁O₆₁S₂ |
Peso molecular |
4261.64 |
Fuente |
Synthetic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)
